molecular formula C14H10BrNO4 B5873459 benzyl 4-bromo-3-nitrobenzoate

benzyl 4-bromo-3-nitrobenzoate

Cat. No.: B5873459
M. Wt: 336.14 g/mol
InChI Key: SQSHDOQIXAJNPS-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-3-nitrobenzoate is an organic compound characterized by a benzyl ester functional group attached to a 4-bromo-3-nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-bromo-3-nitrobenzoate typically involves a multi-step process starting from benzene. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Hydrolysis: Aqueous acid or base solutions.

Major Products:

Scientific Research Applications

Benzyl 4-bromo-3-nitrobenzoate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of benzyl 4-bromo-3-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. For instance, in organic synthesis, it acts as a building block, undergoing reactions that form new chemical bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzoic acid
  • 4-Bromo-3-nitrobenzyl alcohol
  • 4-Bromo-3-nitrobenzamide

Comparison: Benzyl 4-bromo-3-nitrobenzoate is unique due to its ester functional group, which imparts different reactivity compared to its acid, alcohol, and amide counterparts. This ester group allows for specific reactions such as hydrolysis and transesterification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSHDOQIXAJNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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